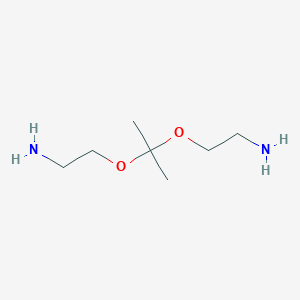

2,2-Bis(aminoethoxy)propane

Description

Research Context: The Significance of Ketal-Based Linkages in Stimuli-Responsive Materials

Stimuli-responsive materials are engineered to exhibit a dynamic response to changes in their environment. One of the most explored triggers in biomedical applications is a change in pH, owing to the natural pH gradients found within the body. For instance, the microenvironment of tumor tissues and the interior of cellular compartments like endosomes and lysosomes are more acidic (pH 4.0-6.5) compared to the bloodstream and healthy tissues (pH 7.4). nih.govnih.gov This physiological difference provides a precise target for the localized release of therapeutic agents.

To harness this pH differential, researchers have focused on incorporating acid-cleavable linkers into polymer backbones or as crosslinkers in hydrogel networks. rsc.org Among the various acid-sensitive chemical groups, ketal linkages have emerged as particularly promising. mdpi.com The defining feature of a ketal group is its stability at neutral or alkaline pH and its rapid hydrolysis under acidic conditions. d-nb.infobris.ac.uk This hydrolysis breaks down the polymer structure, leading to the release of an encapsulated drug or the degradation of the material into smaller, biocompatible components. pnas.org

The acid-catalyzed hydrolysis of ketals is a well-understood chemical process. d-nb.info The rate of cleavage can be tuned by modifying the chemical structure of the ketal, allowing for the design of materials with specific degradation profiles tailored to different biological environments. mdpi.com This controlled degradation is a significant advantage over non-degradable materials, which can accumulate in the body and cause long-term side effects. The degradation products of polyketals are typically neutral, low molecular weight compounds, such as diols and ketones, which are generally well-tolerated by the body. pnas.org The versatility of ketal-based linkers has led to their use in a wide array of advanced materials, including nanogels, micelles, and hydrogels for applications ranging from cancer therapy to immunotherapy. nih.govpnas.orgmdpi.com

Foundational Aspects of 2,2-Bis(aminoethoxy)propane as a Bifunctional Amine Ketal

This compound, often abbreviated as BAP, is a key building block in the synthesis of acid-degradable polymers. nih.govolemiss.edu It is a homobifunctional molecule, meaning it possesses two identical reactive functional groups. In the case of BAP, these are primary amine (-NH2) groups located at the ends of two ethoxy chains. scientificlabs.com These amine groups are readily available for reaction with a variety of chemical partners, making BAP a versatile crosslinking agent. scientificlabs.comsigmaaldrich.com

The central feature of the this compound molecule is the ketal group. This ketal is derived from acetone (B3395972) and is the source of the molecule's pH-sensitivity. The presence of this acid-labile ketal linkage within a polymer network allows for the creation of materials that are stable at physiological pH but will degrade in more acidic environments. mdpi.com

The bifunctional nature of this compound allows it to be incorporated into polymers through various polymerization techniques. olemiss.eduscientificlabs.com For instance, it can be reacted with diisocyanates to form polyureas or with other suitable monomers to create a range of degradable polymers. nih.govsigmaaldrich.com Its role as a crosslinker is pivotal in the formation of hydrogels and nanogels. nih.govmdpi.com By connecting polymer chains, it helps to form a three-dimensional network that can encapsulate drugs or other bioactive molecules. nih.gov Upon exposure to acidic pH, the ketal linkages within the BAP crosslinks are cleaved, causing the network to break down and release its payload. pnas.org

The synthesis of this compound has been described in the scientific literature and is a crucial step in the development of these advanced materials. units.it Its well-defined chemical structure and predictable degradation behavior make it a valuable tool for researchers in the field of stimuli-responsive polymers and drug delivery.

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₁₈N₂O₂ |

| Molecular Weight | 162.23 g/mol |

| Appearance | Liquid |

| Boiling Point | 202-214 °C at 760 mmHg |

| Density | 1.018 g/mL at 25 °C |

| Synonyms | Diamino ketal, 2,2'-[(1-Methylethylidene)bis(oxy)]bis(ethanamine) |

This data is compiled from publicly available chemical information sources.

The following table presents research findings on the pH-dependent degradation of polymers incorporating this compound as a crosslinker, demonstrating its efficacy in creating stimuli-responsive materials.

| Polymer System | pH | Degradation Time | Research Finding | Reference |

| DSSP-2 (Pluronic-based polymer) | 5.0 | Rapid degradation within 1 hour | The polymer rapidly broke down into its constituent parts at acidic pH. | nih.gov |

| DSSP-2 (Pluronic-based polymer) | 7.4 | Limited degradation up to 48 hours | The polymer remained largely intact at neutral pH. | nih.gov |

| Ketal-crosslinked nanogels | 4-5 | Unfolding into single polymer chains | The nanogels disassembled in a simulated endosomal pH environment. | mdpi.com |

| CM-chitosan hydrogels | 2.0 | Complete disassembly in approximately 2 hours | The hydrogel degraded quickly upon direct exposure to a strong acid. | d-nb.inforesearchgate.net |

| GOx-containing CM-chitosan hydrogels | 4.5 | 80% disassembly after 18 hours | Enzymatic reaction lowered the pH, triggering hydrogel degradation. | bris.ac.ukresearchgate.net |

This targeted degradability, originating from the specific chemical nature of this compound, underpins its significance in the ongoing development of sophisticated biomedical and chemical technologies.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-aminoethoxy)propan-2-yloxy]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2O2/c1-7(2,10-5-3-8)11-6-4-9/h3-6,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMYVTCIPQGGPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(OCCN)OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127090-71-5 | |

| Record name | 2,2-Bis(2-aminoethoxy)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,2 Bis Aminoethoxy Propane

Established Synthetic Pathways for 2,2-Bis(aminoethoxy)propane

The synthesis of this compound can be achieved through several established methods, primarily involving the formation of a ketal linkage.

One direct method for synthesizing this compound involves the condensation reaction between 2,2-dimethoxypropane (B42991) and ethylenediamine (B42938). This reaction is typically performed under acidic conditions, utilizing a catalyst like hydrochloric acid to facilitate the formation of the 1,3-dioxolane (B20135) ring structure. The reaction of 2,2-dimethoxypropane, which serves as an acetone (B3395972) equivalent, with the amino groups of ethylenediamine leads to the desired diamino ketal. atamanchemicals.comwikipedia.org

A related synthesis detailed in patent literature describes reacting 2-methoxypropene (B42093) (a precursor to 2,2-dimethoxypropane) with ethanolamine (B43304) hydrochloride in a solvent mixture of toluene (B28343) and dimethyl sulfoxide (B87167). google.com Para-toluenesulfonic acid is used as a catalyst, and the reaction proceeds at a controlled temperature to yield the dihydrochloride (B599025) salt of 2,2-bis(2-aminoethoxy)propane with high purity. google.com

A more controlled, multi-step synthesis involves the use of phthalimide-protected intermediates to prevent unwanted side reactions of the amine groups. units.it This pathway offers high purity of the final product.

The synthesis begins by reacting N-(2-hydroxyethyl)phthalimide with 2,2-dimethoxypropane in dry toluene. units.itbris.ac.uk An acid catalyst, such as p-toluenesulfonic acid, is used, and water is removed azeotropically with a Dean-Stark apparatus to drive the reaction towards the formation of the phthalimide-protected intermediate, 2,2-Bis(phthalimidoethoxy)propane. units.itbris.ac.uk

In the final step, the phthalimide (B116566) protecting groups are removed. This is typically achieved by hydrazinolysis or, as demonstrated in one study, by refluxing with sodium hydroxide (B78521) to yield the pure this compound. units.itorganic-chemistry.org The purity of the product can be confirmed using techniques like NMR spectroscopy. units.it

| Step | Reactants | Key Reagents/Conditions | Product |

| 1 | N-(2-hydroxyethyl)phthalimide, 2,2-Dimethoxypropane | Dry Toluene, p-toluenesulfonic acid, Dean-Stark apparatus | 2,2-Bis(phthalimidoethoxy)propane units.itbris.ac.uk |

| 2 | 2,2-Bis(phthalimidoethoxy)propane | Sodium hydroxide, Reflux | This compound units.it |

Optimization of Reaction Parameters in this compound Synthesis

Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing reaction time and cost. In the synthesis of 2,2-bis(2-aminoethoxy)propane dihydrochloride from 2-methoxypropene and ethanolamine hydrochloride, several parameters were controlled. google.com

Temperature: The reaction was initiated at a low temperature (5°C) and maintained below 35°C during the addition of 2-methoxypropene. This control helps to manage the exothermic nature of the reaction and prevent side-product formation. google.com

Catalyst: A catalytic amount of para-toluenesulfonic acid was used to facilitate the reaction. google.com

Solvent: A mixture of toluene and dimethyl sulfoxide (DMSO) was employed. google.com The choice of solvent is critical for reactant solubility and can influence reaction rates.

Reactant Addition: 2-Methoxypropene was added in portions over several hours, which allows for better temperature control and reaction management. google.com

Reaction Monitoring: The reaction progress was monitored by gas chromatography (GC) to ensure completion, with one study reporting a 98% yield of the desired product. google.com

The table below summarizes the conditions from a patented synthesis method. google.com

| Parameter | Condition | Purpose |

| Initial Temperature | 5°C | Control initial reaction rate |

| Reaction Temperature | Maintained below 35°C | Manage exothermicity, prevent side reactions |

| Catalyst | Para-toluenesulfonic acid (0.25 mol) | Acid catalysis for ketal formation |

| Solvents | Toluene (30 kg), DMSO (10 kg) | Provide reaction medium |

| Reactants | Ethanolamine hydrochloride (10 kg), 2-Methoxypropene (8.4 kg) | Starting materials |

| Addition Time | 3 hours | Controlled addition for safety and efficiency |

| Stirring Time | Additional 3 hours | Ensure reaction completion |

| Purity Achieved | 98% (by GC analysis) | High-purity product formation |

Strategies for the Preparation of Advanced this compound Derivatives

The bifunctional nature of this compound, with its two primary amine groups, makes it an excellent building block for creating more complex molecules and polymers. The primary amines can readily undergo reactions such as acylation and alkylation. sigmaaldrich.com

A significant application is its use as a pH-sensitive cross-linker in the synthesis of advanced materials. sigmaaldrich.comdv-expert.org For instance, it is used to cross-link polymers to form hydrogels or nanogels that are stable at physiological pH (7.4) but degrade in more acidic environments, such as those found in tumor tissues or endosomes. pnas.org

One specific strategy involves reacting this compound with O,O′-Bis[2-(N-Succinimidyl-succinate)]polyethylene glycol (PEG-diNHS). units.it In this reaction, the amine groups of the diamino ketal attack the N-hydroxysuccinimide (NHS) esters of the PEG derivative, forming stable amide bonds. This results in a novel, acid-degradable PEG-based cross-linker that combines the properties of both molecules. units.it Such derivatives are pivotal in creating pH-responsive soft materials for applications like drug delivery. units.it

The reaction with other electrophiles like isocyanates and epoxies leads to the formation of polyureas and other cross-linked polymeric networks. sigmaaldrich.com These reactions highlight the versatility of this compound as a monomer for creating functional polymers with tailored properties.

| Reaction Type | Reagents | Conditions | Major Products/Derivatives |

| Crosslinking | O,O′-Bis[2-(N-Succinimidyl-succinate)]polyethylene glycol (PEG-diNHS) | Chloroform, Room temperature | Acid-degradable PEG-based cross-linker units.it |

| Crosslinking | Diisocyanates, Epichlorohydrin | 40–60°C, Anhydrous environment | Polyurethanes, Polyureas |

| Acylation | Acyl chlorides, NHS esters | Room temperature, Polar solvents | Amide-functionalized polymers |

| Nanogel Formation | Self-assembled block copolymers with activated esters | DMSO, followed by dialysis | pH-degradable nanogels pnas.org |

Chemical Reactivity and Mechanistic Elucidation of 2,2 Bis Aminoethoxy Propane

Diverse Reaction Modalities of 2,2-Bis(aminoethoxy)propane

This compound is a homobifunctional amino ketal that demonstrates notable reactivity, primarily through its terminal primary amine groups. These amine functionalities allow the molecule to participate in a variety of chemical transformations, making it a valuable component in the synthesis of advanced materials. dv-expert.orgsigmaaldrich.com

The primary amine groups of this compound readily engage in nucleophilic acyl substitution reactions. libretexts.org This type of reaction involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of an acylating agent, leading to the formation of a stable amide bond. libretexts.orgyoutube.com This reactivity is fundamental to its use in polymer synthesis. sigmaaldrich.com

Common acylating agents that react with this compound include:

Acyl chlorides: These are highly reactive and readily form amides.

Anhydrides: These also react to form amides, often with the generation of a carboxylic acid byproduct. sigmaaldrich.com

Esters (especially activated esters like NHS esters): These are frequently used for bioconjugation and polymer modification under milder conditions. sigmaaldrich.comsigmaaldrich.com

Carboxylic acids (in the presence of coupling agents like carbodiimides): This method allows for the direct formation of amide bonds. sigmaaldrich.comulb.ac.be

A significant application of this reactivity is in the synthesis of polyamides. mdpi.comcsic.es For instance, the reaction of this compound with diacyl chlorides or dicarboxylic acids can lead to the formation of linear polyamides. Similarly, it can be used in the preparation of polyimides through a two-step process involving the formation of a poly(amic acid) intermediate followed by chemical or thermal imidization. researchgate.netnasa.govresearchgate.net

Table 1: Examples of Nucleophilic Acylation Reactions

| Reactant 1 | Reactant 2 | Product Type | Application |

| This compound | Diacyl chloride | Polyamide | Polymer synthesis |

| This compound | Dianhydride | Polyimide | High-performance materials |

| This compound | NHS ester-activated polymer | Crosslinked hydrogel | Biomedical applications bris.ac.uk |

The primary amines of this compound can also undergo nucleophilic alkylation reactions with various alkylating agents. unomaha.edumasterorganicchemistry.com In these reactions, the amine acts as a nucleophile, attacking an electron-deficient carbon atom and displacing a leaving group to form a new carbon-nitrogen bond. This can lead to the formation of secondary or tertiary amines.

Examples of alkylating agents that react with this compound include:

Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide): These are classic electrophiles for amine alkylation. masterorganicchemistry.com

Epoxides: The ring-opening of epoxides by amines is a common method for creating β-amino alcohols. sigmaaldrich.comscientificlabs.com

Isocyanates and Isothiocyanates: These react with the primary amines to form ureas and thioureas, respectively. sigmaaldrich.comsigmaaldrich.com

This reactivity is harnessed in the synthesis of various polymers, such as polyureas and polyurethanes, where this compound can act as a chain extender or crosslinker. sigmaaldrich.comnih.gov For example, its reaction with diisocyanates is a key step in the formation of certain polyurethane networks. olemiss.eduolemiss.edu

Table 2: Alkylation Reactions of this compound

| Reactant 1 | Reactant 2 | Product Type | Bond Formed |

| This compound | Alkyl halide | Secondary/Tertiary amine | C-N |

| This compound | Epoxide | β-amino alcohol | C-N |

| This compound | Diisocyanate | Polyurea | Urea (B33335) linkage |

A primary application of this compound is as a crosslinking agent, particularly in the formation of hydrogels and nanogels for biomedical applications. pnas.org Its bifunctional nature allows it to connect two polymer chains, creating a three-dimensional network. The key feature of these crosslinks is their acid-labile nature, owing to the central ketal group. pnas.orgnih.gov

The crosslinking process typically involves the reaction of the amine groups of this compound with reactive functional groups on polymer backbones. For instance, it can be used to crosslink polymers containing activated esters, such as poly(pentafluorophenyl acrylate), through nucleophilic acylation. ugent.be It is also employed in crosslinking polymers with isocyanate or epoxy functionalities. sigmaaldrich.comsigmaaldrich.com

The resulting crosslinked structures are stable at physiological pH but degrade in acidic environments, making them ideal for applications requiring controlled release or degradation. pnas.org For example, nanogels crosslinked with this compound have been shown to be stable at pH 7.4 but disassemble at pH 5.0. acs.org

Advanced Characterization and Computational Modeling of 2,2 Bis Aminoethoxy Propane

Spectroscopic Analysis of 2,2-Bis(aminoethoxy)propane: FT-IR and Raman Spectroscopy

Spectroscopic analysis is a cornerstone for elucidating the molecular structure of this compound (baep). Fourier-transform infrared (FT-IR) and Raman spectroscopy have been employed to experimentally determine its vibrational modes. ajol.info

Experimental FT-IR and Raman spectra of this compound reveal characteristic vibrational bands corresponding to its various functional groups. ajol.info The molecule, with its 29 atoms, exhibits 81 normal vibrational modes. ajol.info

In the high-wavenumber region, bands associated with the primary amine (–NH₂) groups are prominent. The antisymmetric NH₂ stretching vibrations appear around 3372 cm⁻¹ in the Raman spectrum and 3370 cm⁻¹ in the FT-IR spectrum. ajol.info The corresponding symmetric NH₂ stretching vibrations are observed at 3309 cm⁻¹ (Raman) and 3297 cm⁻¹ (FT-IR). ajol.info A notable characteristic is that the antisymmetric NH₂ vibration shows higher intensity in the IR spectrum, while the symmetric vibration is more intense in the Raman spectrum. ajol.info The broadness of these bands can suggest the presence of residual moisture or the influence of intra- and intermolecular interactions. ajol.info

Stretching modes for the methyl (CH₃) groups are identified at 1468 cm⁻¹ in the IR spectrum and 1458 cm⁻¹ in the Raman spectrum. ajol.info A band at 1313 cm⁻¹ in both spectra is attributed to C-C stretching vibrations. ajol.info Vibrational modes below this wavenumber represent more complex, mixed vibrations. ajol.info

Table 1: Experimental Vibrational Frequencies for this compound

| FT-IR (cm⁻¹) | Raman (cm⁻¹) | Vibrational Assignment |

| 3370 | 3372 | Antisymmetric NH₂ Stretch |

| 3297 | 3309 | Symmetric NH₂ Stretch |

| 1468 | 1458 | CH₃ Stretch |

| 1313 | 1313 | C-C Stretch |

Source: ajol.info

To complement experimental findings, computational methods are used to predict the vibrational frequencies of this compound. Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been shown to provide results that are in good agreement with experimental data after applying a scaling factor. ajol.infoscispace.com

The theoretical calculations for the most stable conformer predict the antisymmetric and symmetric NH₂ vibrations at 3370 cm⁻¹ and 3297 cm⁻¹, respectively. ajol.info The CH₃ stretching mode is computationally predicted at 1465 cm⁻¹, and the C-C stretching vibration is calculated to be at 1295 cm⁻¹. ajol.info The strong correlation between the calculated and observed frequencies validates the accuracy of the computational model and aids in the precise assignment of the experimental spectra. ajol.info

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Experimental FT-IR | Experimental Raman | Theoretical (Scaled B3LYP/6-311++G(d,p)) |

| Antisymmetric NH₂ Stretch | 3370 | 3372 | 3370 |

| Symmetric NH₂ Stretch | 3297 | 3309 | 3297 |

| CH₃ Stretch | 1468 | 1458 | 1465 |

| C-C Stretch | 1313 | 1313 | 1295 |

Source: ajol.info

Quantum Chemical Investigations of this compound via Density Functional Theory (DFT)

Quantum chemical calculations, particularly those using DFT, offer deep insights into the molecular geometry, electronic properties, and vibrational dynamics of this compound. researchgate.net

The conformational landscape of this compound is complex, with numerous possible spatial arrangements. Theoretical studies have explored these possibilities, with one such study examining 30 potential conformers to identify the most stable structures. ajol.inforesearchgate.net Through structural optimization calculations using the B3LYP/6-311++G(d,p) method, a conformer designated as C25 was identified as the lowest energy structure, indicating it is the most stable. ajol.info This conformer was subsequently used for further theoretical analysis. The molecule belongs to the C1 point group, which means it has no symmetry elements other than the identity operation. ajol.info

The electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals, is fundamental to its reactivity and properties. DFT calculations performed on this compound provide this crucial information. scispace.com The use of the Becke-3-Lee-Yang-Parr (B3LYP) hybrid functional allows for the calculation of the molecule's electronic energy and the spatial distribution of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that helps to characterize the molecule's chemical reactivity and kinetic stability.

To ensure unambiguous assignment of the observed vibrational bands, Total Energy Distribution (TED) calculations are performed. ajol.info TED analysis quantifies the contribution of different internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. acs.org

For this compound, TED calculations have been carried out using the scaled quantum mechanical (SQM) method. ajol.infoacs.org This analysis confirms, for example, that the bands observed experimentally in the 3300-3400 cm⁻¹ range are almost purely due to NH₂ stretching vibrations. ajol.info Similarly, TED analysis provides detailed assignments for the more complex, mixed vibrations that occur at lower frequencies, allowing for a comprehensive understanding of the molecule's vibrational dynamics. ajol.info

Advanced Materials Science Applications of 2,2 Bis Aminoethoxy Propane

Polymeric Materials Engineering Utilizing 2,2-Bis(aminoethoxy)propane

The difunctional nature of this compound makes it a suitable building block for various polymerization reactions, leading to the creation of novel polymeric materials with enhanced functionalities.

Synthesis of Polyurea Derivatives and Mechanical Property Enhancement

Polyureas are a class of elastomers known for their exceptional mechanical properties and durability, arising from the microphase separation of hard and soft segments within the polymer matrix. The synthesis of polyurea typically involves the step-growth polymerization of a diisocyanate and a diamine. The properties of the resulting polyurea are highly dependent on the chemical structure of these monomers.

The incorporation of this compound as the diamine component in polyurea synthesis introduces flexibility into the polymer backbone due to its ether linkages. This flexibility in the soft segment can potentially lead to polyureas with a lower modulus and higher elongation at break compared to those synthesized with more rigid, short-chain aliphatic or aromatic diamines. The general reaction for the synthesis of polyurea is as follows:

n OCN-R-NCO + n H₂N-R'-NH₂ → [-CO-NH-R-NH-CO-NH-R'-NH-]ₙ

While specific mechanical property data for polyureas synthesized exclusively with this compound is not extensively detailed in the available literature, the principles of polymer engineering suggest that its use would significantly influence the material's performance. The central ketal group in this compound is a key feature, offering a potential mechanism for creating degradable polyureas. Under acidic conditions, this ketal linkage can be cleaved, leading to the breakdown of the polymer chain. This contrasts with traditional polyureas, which are known for their high stability. This acid-degradable characteristic could be harnessed for applications requiring materials with a defined service life or for environmentally benign polymers.

Table 1: Expected Influence of Diamine Structure on Polyurea Mechanical Properties

| Diamine Type | Expected Tensile Strength | Expected Elongation | Key Structural Feature |

| Short-chain Aliphatic | High | Low | High hard segment rigidity |

| Aromatic | Very High | Low to Moderate | Rigid aromatic rings |

| This compound | Moderate | High | Flexible ether linkages, potential for degradability |

Synthesis of Polyurethane Materials and Thermal Stability Enhancement

Polyurethanes are versatile polymers synthesized through the reaction of diisocyanates with polyols. Similar to polyureas, their properties are dictated by the choice of monomers. While this compound is a diamine, it can be used as a chain extender in polyurethane-urea (PUU) synthesis, or it can be chemically modified to possess hydroxyl groups for direct incorporation into a polyurethane backbone.

The introduction of this compound into a polyurethane structure would primarily affect the hard segment. The thermal stability of polyurethanes is largely governed by the stability of the urethane linkages and the hard domains they form. The thermal decomposition of polyurethanes typically begins with the dissociation of the urethane bond.

The presence of the ketal group in this compound introduces a point of lower thermal stability compared to the urethane linkages. The primary advantage of incorporating this monomer is not to enhance thermal stability in the conventional sense of resisting high temperatures, but rather to impart a specific, triggerable degradation mechanism. Polyurethanes containing this compound would be expected to exhibit acid-labile properties, degrading under acidic conditions. This allows for the design of "smart" polyurethanes that are stable under normal physiological pH but can be broken down in the acidic environments of specific biological niches, such as tumor tissues or endosomes. Research has shown the successful synthesis of dual-stimuli sensitive polymers by copolymerizing Pluronic®, a block copolymer, with this compound using diisocyanate linkers, demonstrating its utility in creating pH-degradable polyurethane-like materials nih.gov.

Table 2: General Thermal Decomposition Stages of Conventional Polyurethanes

| Temperature Range (°C) | Decomposition Event |

| 200-300 | Dissociation of urethane linkages |

| 300-450 | Degradation of polyol soft segment |

| >450 | Degradation of remaining structures |

The incorporation of the acid-labile ketal group from this compound would introduce an additional, lower-energy degradation pathway triggered by acid rather than high temperature.

Role of this compound as a Crosslinking Agent in Stimuli-Responsive Networks

A significant application of this compound is in the formation of crosslinked polymer networks that can respond to external stimuli, particularly pH. Its diamine functionality allows it to react with various chemical groups to form crosslinks between polymer chains. The key feature is the acid-cleavable ketal bond, which makes these crosslinks reversible under acidic conditions.

Researchers have successfully designed and synthesized a novel acid-degradable polyethylene glycol (PEG)-based crosslinker derived from this compound d-nb.info. The synthesis involves a five-step process where the this compound forms the central, acid-sensitive core. This core is then reacted with activated PEG chains to create a crosslinker with terminal N-hydroxysuccinimide (NHS) esters. These NHS esters are highly reactive towards primary amines, a common functional group in biopolymers like chitosan d-nb.info.

When this crosslinker is mixed with a solution of carboxymethyl-chitosan (CM-chitosan), it reacts with the amine groups on the chitosan chains, forming a stable, crosslinked hydrogel at neutral or basic pH. However, upon exposure to an acidic environment (pH < 6.0), the central ketal group of the crosslinker is rapidly hydrolyzed. This cleavage of the crosslinks leads to the dissolution of the hydrogel network d-nb.info. This demonstrates the effective role of this compound as a key component in creating stimuli-responsive materials.

Fabrication of Biocompatible and Stimuli-Responsive Polymeric Architectures

The biocompatibility of the degradation products of polymers containing this compound (acetone and amino-functionalized ethylene glycol derivatives) makes it an attractive building block for biomedical applications.

Design and Synthesis of pH-Sensitive Hydrogels and Nanogels with this compound

Hydrogels are three-dimensional, water-swollen polymer networks that are widely used in biomedical applications such as drug delivery and tissue engineering. The ability to trigger the degradation of a hydrogel in response to a specific stimulus like pH is highly desirable.

As discussed previously, a crosslinker based on this compound has been used to fabricate pH-responsive CM-chitosan hydrogels d-nb.info. The degradation of these hydrogels is directly linked to the hydrolysis of the ketal group within the crosslinker. The kinetics of this hydrolysis are highly dependent on the pH of the surrounding environment. At a physiological pH of 7.4, the crosslinker is stable. However, as the pH becomes more acidic, the rate of hydrolysis increases significantly d-nb.info.

Table 3: Hydrolysis Half-life of a this compound-based Crosslinker at Different pH Values

| pH | Half-life (t₁/₂) in hours |

| 7.4 | > 168 |

| 6.0 | 25.7 |

| 5.0 | 1.9 |

| 4.0 | < 0.5 |

Data adapted from hydrolysis kinetics of a PEG-based crosslinker containing a this compound core. d-nb.info

This pH-dependent degradation allows for the design of hydrogels that can remain intact and encapsulate a therapeutic agent at physiological pH, but then rapidly release their payload in the acidic microenvironment of a tumor or within the endosomes of a cell.

Beyond macroscopic hydrogels, this compound has been used as a core crosslinking agent in the fabrication of pH-degradable nanogels. These nanogels, which are nanoscale hydrogel particles, can be designed to unfold into single polymer chains upon exposure to endosomal pH, providing an effective mechanism for intracellular drug delivery researchgate.net.

Integration of this compound into Block Copolymers for Smart Systems

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) covalently linked together. In aqueous solutions, amphiphilic block copolymers can self-assemble into various nanostructures, such as micelles, with a hydrophobic core and a hydrophilic corona. These structures are of great interest for drug delivery applications, as they can encapsulate hydrophobic drugs within their core.

Introducing stimuli-responsive elements into block copolymers allows for the controlled disassembly of these nanostructures and the triggered release of their cargo. The integration of this compound into a block copolymer architecture is an effective strategy for creating pH-sensitive systems.

A study has demonstrated the synthesis of dual-stimuli sensitive polymers (DSSPs) through the copolymerization of Pluronic®, a triblock copolymer of poly(ethylene glycol)-poly(propylene glycol)-poly(ethylene glycol), with this compound using diisocyanate linkers nih.gov. In this architecture, the this compound acts as an acid-labile linkage between the Pluronic® blocks. The resulting high molecular weight block copolymers exhibit enhanced thermal gelation properties near physiological temperature. Furthermore, the presence of the ketal group from this compound allows for rapid pH-dependent degradation of the polymer. This was confirmed by gel permeation chromatography (GPC) which showed a decrease in molecular weight upon exposure to acidic conditions, and by the pH-triggered release of encapsulated molecules from micelles and gels formed by these smart block copolymers nih.gov. This approach demonstrates how this compound can be used to connect existing polymer blocks to create novel materials with built-in environmental sensitivity.

Engineering Acid-Degradable Cross-linked Micellar Systems

The development of "smart" drug delivery vehicles that respond to specific physiological cues in the tumor microenvironment has led to significant advancements in cancer therapy. Among these, acid-degradable cross-linked micellar systems have emerged as a promising platform. These nanocarriers are engineered to be stable in the neutral pH of the bloodstream but to disassemble and release their therapeutic payload in the acidic environment characteristic of tumor tissues and endosomal compartments. A key component in the design of such systems is the cross-linking agent, which must be both effective at stabilizing the micelle structure and susceptible to cleavage under acidic conditions. This compound has been identified as a valuable precursor for creating such acid-labile cross-linkers.

The utility of this compound in this context stems from its central ketal group, which is known to be stable at neutral pH but undergoes rapid hydrolysis under acidic conditions. This property allows for the engineering of cross-linked micelles that can selectively release their contents in response to a pH drop.

A novel acid-degradable polyethylene glycol (PEG) crosslinker has been synthesized utilizing this compound. units.it The synthesis involves a multi-step process that begins with the protection of the amino groups of this compound, followed by reaction with a PEG derivative to form the final cross-linking molecule. This resulting crosslinker can then be used to connect polymer chains within the shell or core of a self-assembled micelle, thereby creating a stable nanostructure.

The general mechanism for the acid-triggered degradation of micelles cross-linked with a this compound-derived linker is based on the hydrolysis of the ketal bond. In the acidic environment of a tumor or endosome, the ketal linkage is cleaved, leading to the breakdown of the cross-links and the disassembly of the micelle. This, in turn, triggers the rapid release of the encapsulated therapeutic agent directly at the target site, enhancing its efficacy while minimizing systemic toxicity. The degradation byproducts are generally designed to be biocompatible and easily cleared from the body. While the direct application in micellar systems is a clear extension of the technology, the principle has been demonstrated in other soft materials like proteinosomes and hydrogels. units.it

The stability and degradation kinetics of these cross-linked systems are critical parameters. Studies on related acid-labile systems, such as those employing acetal-based crosslinkers, have shown that the hydrolysis rate can be tuned by modifying the chemical structure of the crosslinker. nih.gov For instance, the hydrolysis of divinyl-functionalized acetal-based crosslinkers was observed to be rapid at slightly acidic pHs (less than 1 hour) while remaining stable at neutral pH for extended periods. nih.gov This tunability is crucial for designing drug delivery systems that are stable during circulation but release their payload efficiently upon reaching the target.

The table below summarizes key data related to the synthesis of an acid-degradable crosslinker derived from this compound. units.it

| Compound/Intermediate | Starting Materials | Key Reaction Step | Resulting Product |

| 2,2-Bis(phthalimidoethoxy)propane | This compound, Phthalic anhydride | Protection of amino groups | A precursor with protected amino functionalities |

| Bis(succinic acid ester)polyethylene glycol | Polyethylene glycol, Succinic anhydride | Esterification | A PEG derivative with terminal carboxylic acid groups |

| O,O′-Bis[2-(N-Succinimidyl-succinate]polyethylene glycol | Bis(succinic acid ester)polyethylene glycol, N-Hydroxysuccinimide | Activation of carboxylic acid groups | An activated PEG derivative ready for amidation |

| Acid-Degradable PEG Crosslinker | This compound (after deprotection), Activated PEG derivative | Amidation reaction | The final crosslinker with a central acid-labile ketal group |

Research into various pH-sensitive cross-linked micelles has highlighted the importance of the choice of the acid-labile linkage. While systems based on hydrazone dergipark.org.tr and ortho ester nih.gov linkages have been developed, the ketal-based cross-linkers derived from this compound offer a distinct advantage due to their sharp pH-triggered degradation profile. The development of such precisely engineered nanocarriers holds significant promise for improving the therapeutic index of anticancer drugs.

Biomedical Research Applications of 2,2 Bis Aminoethoxy Propane Based Systems

Advanced Strategies for Controlled Drug Delivery Systems

The integration of 2,2-Bis(aminoethoxy)propane into polymeric matrices has enabled the creation of sophisticated drug delivery vehicles. These systems are designed to release therapeutic agents in a controlled manner, responding to specific physiological cues.

Mechanisms of pH-Triggered Therapeutic Agent Release

The primary mechanism for pH-triggered release in systems utilizing this compound is the acid-catalyzed hydrolysis of its central ketal linkage. escholarship.orgnih.govmdpi.comnih.govresearchgate.netchemistrysteps.commasterorganicchemistry.com Ketal groups are known to be stable in neutral or basic conditions but readily hydrolyze in acidic environments. nih.gov This inherent pH sensitivity is exploited for targeted drug delivery to specific acidic microenvironments within the body, such as tumors or intracellular compartments like endosomes and lysosomes, where the pH can drop to between 4.0 and 6.5. nih.govmdpi.com

When a nanocarrier crosslinked with this compound is internalized by a cell via endocytosis, it is exposed to the progressively acidic environment of the endo-lysosomal pathway. nih.gov The acidic conditions catalyze the cleavage of the ketal bond, breaking down the crosslinked structure of the nanocarrier. researchgate.netacs.org This structural disassembly leads to the rapid release of the encapsulated therapeutic payload directly within the target cell, enhancing therapeutic efficacy and minimizing off-target effects. nih.govresearchgate.net The rate of hydrolysis and subsequent drug release is dependent on the local hydronium ion concentration; studies have shown that the hydrolysis rate can be several times faster at pH 5.0 compared to physiological pH 7.4. nih.govresearchgate.net

Nanocarrier Formulation for Spatially and Temporally Controlled Delivery

This compound is used as a cross-linker in the formulation of various nanocarriers, including hydrogels and nanogels, to achieve precise spatial and temporal control over drug delivery. ijnrd.orgnih.govresearchgate.net These nanocarriers are typically synthesized from biocompatible polymers, such as polyanhydrides like poly(sebacic anhydride), which are known for their surface-eroding properties that allow for controlled, zero-order drug release kinetics. nih.govresearchgate.netnih.govacs.orgbiomaterials.pl

The formulation process often involves methods like emulsion polymerization or self-assembly of amphiphilic block copolymers. acs.orgnih.gov By incorporating this compound, the resulting nanogel network gains its pH-responsive characteristic. researchgate.net The size, surface charge, and hydrophobicity of these nanocarriers can be precisely engineered to control their biodistribution and target specific tissues or cells. uq.edu.aunih.gov For instance, nanoparticles can be formulated to a specific size range (typically 20-200 nm) to take advantage of the enhanced permeability and retention (EPR) effect for passive tumor targeting or to facilitate lymphatic drainage for immunological applications. nih.govmdpi.com This level of control over the physical and chemical properties of the nanocarrier ensures that the therapeutic agent is delivered to the desired location in the body and released over a specific, predetermined timeframe.

Investigation of Drug Release Kinetics from this compound-Crosslinked Matrices

The release of therapeutic agents from hydrogel matrices, including those crosslinked with this compound, is a complex process governed by several mechanisms, primarily diffusion and swelling of the polymer matrix. nih.govmdpi.com In pH-responsive systems, the degradation of the matrix due to the cleavage of the acid-labile cross-linker is a critical factor influencing the release profile. ed.ac.ukrsc.org

To understand and predict the release behavior, various mathematical models are employed to analyze in vitro release data. These models help to elucidate the underlying release mechanisms.

Zero-Order Model: Describes a constant drug release rate over time, which is often the ideal scenario for controlled delivery. This is characteristic of surface erosion-based release from polymers like polyanhydrides. nih.govacs.org

First-Order Model: Describes a release rate that is dependent on the concentration of the drug remaining within the matrix.

Higuchi Model: This model is applied to systems where the release is primarily controlled by Fickian diffusion. It relates the cumulative amount of drug released to the square root of time.

Korsmeyer-Peppas Model: This is a more comprehensive model that can describe drug release from polymeric systems when the release mechanism is not well-known or when more than one type of release phenomenon is involved. The release exponent 'n' in this model provides insight into the mechanism: n ≤ 0.5 indicates Fickian diffusion, 0.5 < n < 1.0 suggests anomalous (non-Fickian) transport involving both diffusion and polymer swelling/relaxation, and n = 1.0 indicates Case-II transport (zero-order release). nih.gov

Research on hydrogels crosslinked with acid-labile linkers demonstrates that at neutral pH, release is slow and diffusion-controlled. However, upon exposure to an acidic environment, the cleavage of crosslinks leads to increased swelling and faster matrix degradation, resulting in an accelerated, erosion-controlled release of the drug. mdpi.comed.ac.uk

Table 1: Common Kinetic Models for Drug Release

Immunological Applications of this compound-Modified Nanogels

The unique properties of this compound-modified nanogels make them excellent candidates for advanced immunological applications, particularly as delivery vehicles for vaccines and immunotherapies.

Design Principles for Lymph Node-Targeted Immune Activation

Lymph nodes are the primary sites where adaptive immune responses are initiated. nih.govnih.gov Therefore, designing nanocarriers that can efficiently target lymph nodes is a key strategy for enhancing the efficacy of vaccines and immunotherapies. mdpi.comdntb.gov.ua Nanogels crosslinked with this compound can be engineered for effective lymph node targeting primarily through the control of their physicochemical properties, especially particle size. uq.edu.aunih.gov

The main design principles for passive lymph node targeting are:

Particle Size: Nanoparticles within the size range of 10-100 nm are optimal for efficient drainage from the injection site into the lymphatic vessels and subsequent accumulation in the draining lymph nodes. nih.govmdpi.com Particles in this range are small enough to enter the lymphatic capillaries but large enough to be retained within the lymph node for interaction with antigen-presenting cells (APCs).

Surface Charge: A neutral or slightly negative surface charge is generally preferred, as it minimizes non-specific interactions with the extracellular matrix and facilitates easier migration through the interstitial space to the lymphatic vessels. nih.gov

By delivering antigens and adjuvants directly to the high concentration of APCs (like dendritic cells) resident in the lymph nodes, these nanogels can significantly enhance immune activation. nih.govtwincore.de This targeted approach focuses the immune response on the desired site, which can lead to superior T-cell and antibody responses while minimizing systemic inflammation and potential side effects associated with soluble adjuvants. twincore.de

Covalent Conjugation with Toll-like Receptor (TLR) Agonists

To further boost the immune response, nanogels can be functionalized with immune-stimulating molecules known as adjuvants. Toll-like receptor (TLR) agonists are a potent class of adjuvants that activate innate immune cells by mimicking microbial components. twincore.denih.gov

In systems based on this compound, TLR agonists, such as the imidazoquinoline-based TLR7/8 agonist, can be covalently conjugated to the polymer backbone or within the core of the nanogel. twincore.dempg.de This covalent ligation ensures that the adjuvant is co-delivered with the antigen to the same APC in the lymph node. nih.govacs.orgbiorxiv.orgumn.edu This co-localization is critical for robust immune activation, as it provides the necessary signals for APC maturation and subsequent priming of antigen-specific T- and B-cell responses. twincore.denih.gov The delivery of TLR agonists via nanocarriers has been shown to retain the potency of the agonist while dramatically reducing the systemic inflammatory toxicity that can occur when these potent molecules are administered in a soluble form. twincore.deacs.org

Table 2: Mentioned Compound Names

Bioconjugation and Intracellular Crosslinking in Biological Contexts

This compound serves as a valuable tool in biomedical research, primarily due to its structure as a homobifunctional amino ketal. sigmaaldrich.com Its two primary amine groups, separated by a flexible, ketal-containing spacer, allow it to participate in a variety of bioconjugation and crosslinking applications. sigmaaldrich.com These applications are critical for studying protein-protein interactions, stabilizing protein structures, and functionalizing biomacromolecules for therapeutic and diagnostic purposes. The central ketal linkage also imparts pH-sensitivity, allowing for the creation of acid-degradable systems that can respond to specific biological environments, such as the acidic conditions within endosomes or tumor tissues. olemiss.edu

Crosslinking Methodologies for Cell Lysates and Polypeptides

The primary amine groups at either end of the this compound molecule enable its use as a crosslinking agent to connect polypeptides, particularly within complex mixtures like cell lysates. sigmaaldrich.com Chemical crosslinking is a powerful technique for identifying and characterizing protein interactions in their native environment. nih.gov The process involves covalently linking proteins that are in close proximity, effectively "freezing" transient interactions for subsequent analysis. nih.gov

The general methodology for crosslinking proteins in a cell lysate involves several key steps:

Preparation of Lysate : Cells are cultured and then lysed to release their intracellular contents, including proteins. nih.gov

Crosslinking Reaction : The crosslinking agent, such as this compound, is added to the lysate. The reaction is typically carried out in a buffered solution at a controlled temperature to facilitate the covalent bonding between the crosslinker's amine groups and the primary amines on nearby proteins. nih.gov

Quenching : The reaction is stopped by adding a quenching reagent, such as Tris buffer, which contains a high concentration of primary amines that react with any remaining active crosslinker. nih.gov

Analysis : The resulting crosslinked protein complexes are then analyzed, commonly using techniques like SDS-PAGE and Western blotting to detect the formation of higher molecular weight species, which indicate that proteins have been successfully linked. nih.gov

This approach has been used to study protein self-assembly and to map the interaction sites within protein complexes. nih.govnih.gov The distance between the two reactive groups on the crosslinker defines the spatial range within which proteins can be linked, providing valuable structural information about their arrangement.

| Crosslinker Type | Example Reagent | Target Functional Group | Resulting Bond | Key Application |

|---|---|---|---|---|

| Homobifunctional Amine | This compound | Primary Amines (e.g., Lysine) | Amide, Urea (B33335), Urethane, etc. (depending on co-reactant) | Linking proximal proteins in cell lysates; creating pH-sensitive hydrogels. sigmaaldrich.comolemiss.edu |

| Homobifunctional Aldehyde | Glutaraldehyde | Primary Amines (e.g., Lysine) | Schiff Base (reducible to a stable amine linkage) | General protein crosslinking for studying protein-protein interactions. nih.govtaylorfrancis.com |

| Homobifunctional NHS Ester | Disuccinimidyl sulfoxide (B87167) (DSSO) | Primary Amines (e.g., Lysine) | Amide | Intracellular crosslinking for mass spectrometry-based structural analysis. thermofisher.com |

Amine-Driven Conjugation Strategies for Biomacromolecule Functionalization

The two primary amines of this compound are nucleophilic, making them highly reactive toward a wide array of electrophilic functional groups. olemiss.edu This reactivity is the basis for its use in amine-driven conjugation strategies, where the goal is to functionalize biomacromolecules by covalently attaching other molecules or incorporating them into larger polymeric structures. sigmaaldrich.comnih.gov

Primary amines can be conjugated through various reactions, including:

Acylation : Reaction with N-hydroxysuccinimide (NHS) esters, acyl azides, or anhydrides results in the formation of stable amide bonds. sigmaaldrich.comthermofisher.com This is one of the most common strategies for labeling proteins and other biomolecules. thermofisher.com

Reaction with Isocyanates : Primary amines react readily with isocyanates to form urea linkages. olemiss.edu This reaction is highly efficient and does not require a catalyst, making it suitable for synthesizing copolymers for drug delivery systems. olemiss.edu For example, this compound has been used in polycondensation reactions with diisocyanates like L-lysine diisocyanate ethyl ester to create multiblock copolymers. olemiss.edu

Alkylation : Reactions with reagents like aryl halides or epoxides can also be used for conjugation. sigmaaldrich.com

Reaction with Aldehydes : Primary amines react with aldehydes to form a Schiff base, which can be stabilized through reduction to form a secondary amine linkage. taylorfrancis.com

These conjugation strategies allow this compound to act as a bifunctional linker or building block. For instance, it can be reacted with polymers activated with NHS esters to introduce a pH-sensitive crosslink into a hydrogel or nanogel network. This functionalization is critical for creating "smart" biomaterials that can release therapeutic agents in response to specific environmental triggers. nih.gov

| Reactant Functional Group | Example Reactant Class | Bond Formed with Primary Amine | Example Application |

|---|---|---|---|

| N-Hydroxysuccinimide Ester | NHS Esters | Amide | Labeling proteins with biotin (B1667282) or fluorescent dyes; surface modification. thermofisher.com |

| Isocyanate | Diisocyanates | Urea | Synthesis of pH-sensitive multiblock copolymers for drug delivery. olemiss.edu |

| Aldehyde | Glutaraldehyde | Schiff Base (reducible) | Crosslinking proteins and enzymes; immobilizing biomolecules. taylorfrancis.comechobiosystems.com |

| Acyl Azide | Acyl Azides | Amide | Peptide and protein modification. sigmaaldrich.com |

| Epoxide | Epoxides | Secondary Amine | Crosslinking of epoxy-based polymers and materials. sigmaaldrich.com |

Comparative Investigations and Future Research Trajectories

Comparative Assessment with Analogous Ketal-Containing Compounds and Other Diamines

A thorough understanding of 2,2-Bis(aminoethoxy)propane's properties necessitates a comparative analysis with structurally similar compounds. This includes analogues with different chemical linkages and other diamines that may be employed in similar applications.

Structural Analogues with Varied Linkages (e.g., Ether, Thioether, Acetal)

The defining feature of this compound is its acid-labile ketal group. To appreciate its specific contribution to material properties, a comparison with analogues where this linkage is replaced by more stable ether or thioether bonds, or the less rapidly hydrolyzable acetal (B89532) linkage, is crucial.

Polymers synthesized with ether or thioether linkages in place of the ketal group would exhibit significantly greater stability across a wide pH range. These linkages are generally resistant to acid-catalyzed hydrolysis, which is a key characteristic of materials derived from this compound. This stability makes them suitable for applications requiring long-term structural integrity but unsuitable for contexts where triggered degradation is desired.

In contrast, acetal-containing analogues offer a closer comparison in terms of pH sensitivity. Both ketals and acetals are susceptible to acid-catalyzed hydrolysis. However, the rate of hydrolysis for ketals is generally faster than that for acetals. This is attributed to the greater stability of the tertiary carbocation intermediate formed during the hydrolysis of a ketal compared to the secondary carbocation intermediate from an acetal. This difference in hydrolysis kinetics allows for the fine-tuning of degradation profiles in polymeric systems. For instance, a drug delivery vehicle constructed with a ketal-containing diamine like this compound would be expected to release its payload more rapidly in an acidic environment than one constructed with an analogous acetal-containing diamine.

Comparative Analysis of Degradation Profiles and pH-Responsive Behavior

The pH-responsive behavior of polymers derived from this compound is central to their functionality. The degradation of these materials is directly linked to the acid-catalyzed hydrolysis of the ketal linkages in the polymer backbone or as crosslinks.

When compared to other diamines used in the synthesis of pH-responsive polymers, such as those containing hydrazone or orthoester linkages, the degradation profile of ketal-based systems offers a distinct advantage. The hydrolysis of ketals yields neutral, low molecular weight byproducts, such as acetone (B3395972) and diols, which are generally biocompatible. mdpi.com This is in contrast to some other acid-labile linkages that can produce byproducts that may alter the local pH or have other undesirable effects.

Interactive Data Table: Comparative Hydrolysis Rates of Different Linkages

| Linkage Type | Relative Hydrolysis Rate in Acidic Conditions | Byproducts of Hydrolysis | pH Sensitivity |

|---|---|---|---|

| Ketal | Fast | Ketone, Alcohols | High |

| Acetal | Moderate | Aldehyde, Alcohols | Moderate |

| Orthoester | Fast | Ester, Alcohol | High |

| Hydrazone | Moderate to Fast | Ketone/Aldehyde, Hydrazine derivative | Moderate to High |

| Ether | Very Slow | (Stable) | Low |

| Thioether | Very Slow | (Stable) | Low |

Exploration of Advanced this compound Derivative Synthesis and Functionalization

The versatility of this compound as a building block can be significantly expanded through the synthesis of its derivatives and subsequent functionalization. The primary amine groups serve as reactive handles for a wide array of chemical modifications.

The synthesis of derivatives can be approached through several routes. For instance, the amine groups can be reacted with various electrophiles to introduce new functional moieties. These could include alkyl halides, acyl chlorides, or isocyanates to yield secondary or tertiary amines, amides, or ureas, respectively. Such modifications can alter the solubility, reactivity, and biological interactions of the resulting polymers.

Functionalization strategies can be designed to introduce specific targeting ligands, imaging agents, or therapeutic molecules. For example, the amine groups can be conjugated to antibodies or peptides to facilitate targeted delivery to specific cells or tissues. Fluorescent dyes can be attached for imaging and diagnostic purposes. Furthermore, the diamine structure allows for its use as a crosslinker in the formation of hydrogels and nanoparticles, where the density of crosslinking can be controlled to modulate the mechanical properties and degradation rate of the material. nih.gov

Future Research Directions and Translational Perspectives for this compound-Based Technologies

The unique properties of this compound and its derivatives open up a wide range of possibilities for future research and translation into clinical and industrial applications.

Future Research Directions:

Development of Novel Derivatives: A key area for future research is the systematic synthesis and characterization of a library of this compound derivatives with diverse functionalities. This would provide a toolbox of monomers for the creation of "smart" materials with tailored properties.

Multi-responsive Systems: Combining the pH-sensitivity of the ketal linkage with other stimuli-responsive moieties (e.g., temperature, light, redox) could lead to the development of sophisticated materials that can respond to multiple cues in their environment.

Advanced Polymer Architectures: Exploration of different polymer architectures, such as block copolymers, star polymers, and dendrimers, incorporating this compound will enable the creation of complex nanostructures with precise control over their self-assembly and disassembly.

In-depth Mechanistic Studies: A deeper understanding of the hydrolysis kinetics of ketal-containing polymers in complex biological environments is crucial for predicting their in vivo behavior and optimizing their performance.

Translational Perspectives:

Drug Delivery: The most promising translational application for this compound-based technologies is in the field of drug delivery. mdpi.com The ability to create nanoparticles and hydrogels that release their therapeutic payload in the acidic microenvironment of tumors or within the endosomes of cells is a significant advantage for cancer therapy and other diseases. nih.govnih.gov The biocompatible degradation products further enhance their potential for clinical translation. mdpi.com

Tissue Engineering: The tunable degradation and mechanical properties of hydrogels crosslinked with this compound derivatives make them attractive candidates for tissue engineering scaffolds. These scaffolds can provide temporary support for cell growth and then degrade as new tissue is formed.

Diagnostics and Biosensing: The pH-responsive nature of these materials could be harnessed for the development of diagnostic tools and biosensors. For example, a change in the physical properties of a material in response to a local pH change could be used to signal the presence of a disease state.

Smart Coatings and Adhesives: In non-biomedical fields, the triggered degradation of materials based on this compound could be utilized for creating "on-demand" removable coatings and adhesives.

The continued exploration of this compound and its derivatives holds great promise for the development of innovative technologies across a spectrum of scientific and industrial disciplines. The ability to precisely control material properties in response to environmental cues will undoubtedly lead to the creation of next-generation smart materials with significant societal impact.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structural purity of 2,2-Bis(aminoethoxy)propane in synthetic workflows?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for verifying molecular structure and purity. For example, and NMR can identify functional groups (e.g., aminoethoxy linkages), while high-resolution MS confirms molecular weight. Column chromatography (e.g., silica gel with polar/non-polar solvent systems) ensures purification .

Q. How can researchers validate the cross-linking efficiency of this compound in polymeric systems?

- Methodological Answer : Dynamic Light Scattering (DLS) in solvents like chloroform can distinguish cross-linked vs. non-cross-linked structures. Cross-linked nanogels remain stable upon dilution, while uncross-linked polymers disassemble into unimers. This approach was validated in pH-sensitive nanogel studies .

Advanced Research Questions

Q. How should experiments be designed to quantify pH-dependent degradation kinetics of this compound-cross-linked materials?

- Methodological Answer : Use DLS to monitor particle size and scattering intensity over time under controlled pH conditions (e.g., physiological pH 7.4 vs. endosomal pH 5.0). Compare degradation rates with non-degradable cross-linkers (e.g., 2,2’-(ethylenedioxy)bis(ethylamine)) to isolate pH-specific effects. Data should include time-course analyses (≥48 hours) and triplicate replicates to ensure reproducibility .

Q. What strategies resolve contradictions in stability data for this compound-based materials under physiological conditions?

- Methodological Answer : If unexpected instability occurs, verify cross-linking efficiency via solvent resistance tests (e.g., chloroform dilution). Assess residual reactive groups (e.g., unreacted amines) via titration or FT-IR. Contradictions may arise from incomplete cross-linking or impurities introduced during synthesis .

Q. How can biofunctionality (e.g., lectin targeting) be tested in drug delivery systems using this compound-cross-linked nanogels?

- Methodological Answer : Incubate nanogels with target lectins (e.g., Concanavalin A) and monitor agglutination via DLS. Control experiments with non-targeting ligands (e.g., galactosylated nanogels) confirm specificity. Include competitive inhibition assays (e.g., free mannose) to validate binding mechanisms .

Q. What comparative studies are essential to evaluate this compound against alternative cross-linkers for biomedical applications?

- Methodological Answer : Benchmark degradation kinetics, biocompatibility (e.g., cytotoxicity assays), and drug-release profiles against non-degradable or enzymatically cleavable cross-linkers. Use in vitro models (e.g., endosome-mimicking buffers) and in vivo biodistribution studies to assess translational relevance .

Data Analysis & Interpretation

Q. How should researchers interpret conflicting degradation rates in this compound-cross-linked systems?

- Methodological Answer : Perform pH calibration of experimental buffers to rule out measurement errors. Use transmission electron microscopy (TEM) to validate DLS size data. If degradation is slower than expected, check for steric hindrance in the polymer matrix or residual cross-linker modifications .

Q. What statistical approaches are recommended for analyzing time-course degradation data?

- Methodological Answer : Apply non-linear regression models (e.g., first-order kinetics) to fit degradation curves. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare degradation rates across pH conditions. Include confidence intervals to quantify uncertainty in kinetic parameters .

Experimental Design Tables

| Parameter | Physiological pH (7.4) | Acidic pH (5.0) | Control (Non-degradable) |

|---|---|---|---|

| Degradation Half-life (h) | >48 | 6–12 | >48 |

| Stability (DLS Polydispersity) | <0.1 | >0.3 | <0.1 |

| Drug Release Efficiency (%) | <10 | >90 | <10 |

Table 1. Representative data for this compound-cross-linked nanogels under varying pH conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.